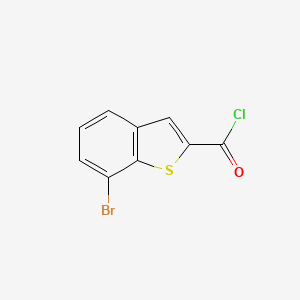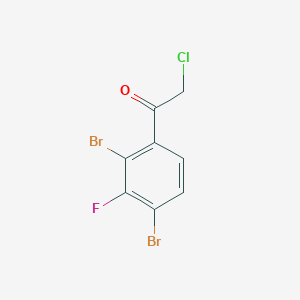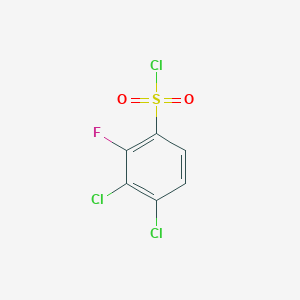
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride
Overview
Description
5-Bromo-2'-chloro-3'-fluorophenacyl chloride, also known as 5-BCFP, is a halogenated phenacyl chloride compound, which is widely used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor. 5-BCFP is a useful reagent for the introduction of halogenated phenacyl groups into organic molecules. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride acts as an electrophile in organic synthesis reactions. It reacts with nucleophiles, such as alcohols, amines, and carboxylic acids, to form the corresponding halogenated phenacyl compounds. The reaction proceeds through the formation of an intermediate, which is then attacked by the nucleophile.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a reagent used in organic synthesis and does not have any direct biological activity.
Advantages and Limitations for Lab Experiments
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride is a useful reagent for the introduction of halogenated phenacyl groups into organic molecules. It is a relatively stable compound and can be stored for long periods of time. It is also relatively inexpensive and readily available. However, this compound is a hazardous compound and should be handled with care. It is also volatile and should be used in a well-ventilated area.
Future Directions
There are a number of potential future directions for research involving 5'-Bromo-2'-chloro-3'-fluorophenacyl chloride. These include the development of new synthetic methods utilizing this compound, the exploration of its use in the synthesis of new pharmaceuticals and agrochemicals, and the investigation of its potential applications in biochemistry and molecular biology. Additionally, further research is needed to explore the potential toxicity of this compound and its metabolites.
Scientific Research Applications
5'-Bromo-2'-chloro-3'-fluorophenacyl chloride is used as a reagent in a variety of organic synthesis reactions. It is used to prepare a variety of organofluorine compounds, such as fluorinated alcohols, amines, and carboxylic acids. It is also used to prepare a variety of halogenated phenacyl compounds, such as halogenated phenacyl ethers and halogenated phenacyl esters. This compound is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
properties
IUPAC Name |
1-(5-bromo-2-chloro-3-fluorophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-4-1-5(7(13)3-10)8(11)6(12)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXSNVGNLAZJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















